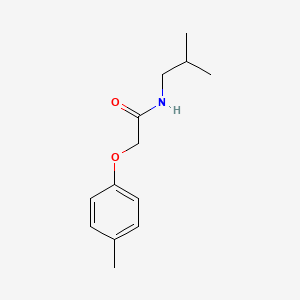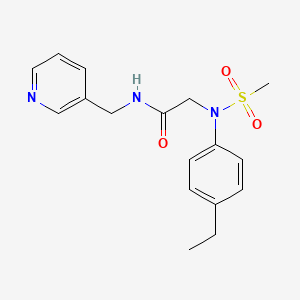![molecular formula C13H18FN3O3S B5876299 N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide, commonly known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 384.47 g/mol.
作用機序
The mechanism of action of CF3 is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. CF3 has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes such as cell growth and migration. CF3 has also been shown to inhibit the activity of proteins such as amyloid beta, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that CF3 inhibits the growth and migration of cancer cells by inhibiting the activity of metalloproteinases. CF3 has also been shown to increase insulin sensitivity and improve glucose tolerance in diabetic mice. In addition, CF3 has been shown to reduce the accumulation of amyloid beta in the brain, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
CF3 has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. CF3 is also soluble in organic solvents, which makes it easy to work with. However, CF3 has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, CF3 has not been extensively studied for its potential side effects, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the research on CF3. One potential direction is to study its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to study the potential side effects of CF3 and its long-term safety. Furthermore, there is a need to explore the use of CF3 in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need to develop more efficient synthesis methods for CF3 to make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, CF3 is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of CF3 is a reliable method, and its mechanism of action is believed to involve the inhibition of various enzymes and proteins in the body. CF3 has several biochemical and physiological effects, and its potential applications in medicine, agriculture, and material science are vast. However, more research is needed to fully understand the potential of CF3 and its limitations.
合成法
The synthesis of CF3 involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexylhydrazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2,2,2-trifluoroacetyl chloride to form CF3. This method has been described in detail in various research papers and is considered a reliable method for the synthesis of CF3.
科学的研究の応用
CF3 has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In the field of medicine, CF3 has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, CF3 has been used as a pesticide to control pests and increase crop yield. In material science, CF3 has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.
特性
IUPAC Name |
1-cyclohexyl-3-[(4-fluorophenyl)sulfonylamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3S/c14-10-6-8-12(9-7-10)21(19,20)17-16-13(18)15-11-4-2-1-3-5-11/h6-9,11,17H,1-5H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWMCKDUMAVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)


![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)


![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)
